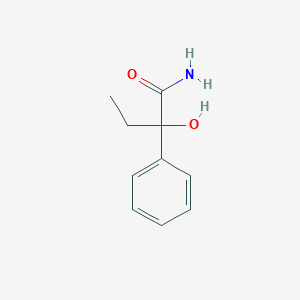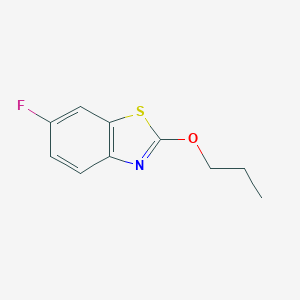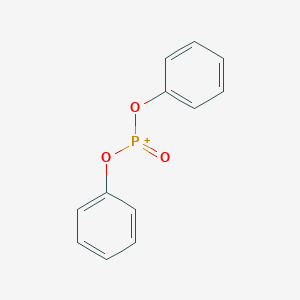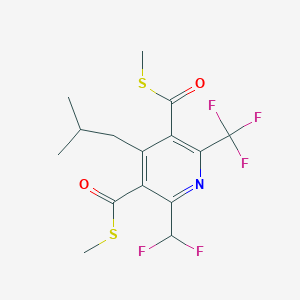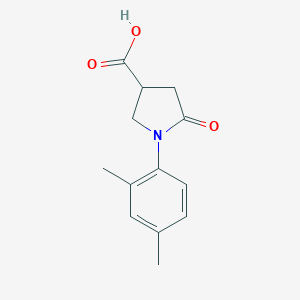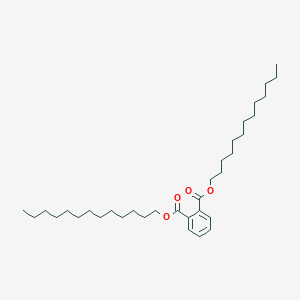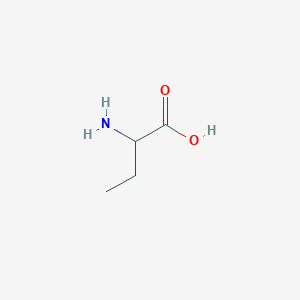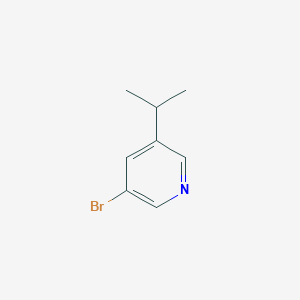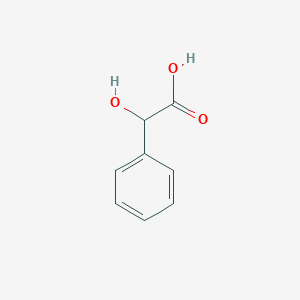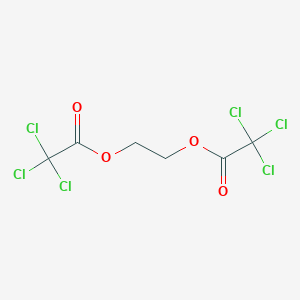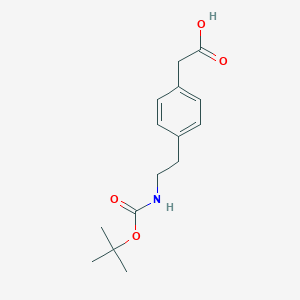![molecular formula C14H20N2 B166166 1-Benzyl-1,7-diazaspiro[4.4]nonane CAS No. 128244-01-9](/img/structure/B166166.png)
1-Benzyl-1,7-diazaspiro[4.4]nonane
Descripción general
Descripción
“1-Benzyl-1,7-diazaspiro[4.4]nonane” is a chemical compound with the molecular formula C14H20N2 . It is also known as “1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride” with the molecular formula C14H22Cl2N2 .
Synthesis Analysis
The synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton, such as 1-Benzyl-1,7-diazaspiro[4.4]nonane, has been described in several studies . One method involves a domino radical bicyclization process, which involves the formation and capture of alkoxyaminyl radicals . Another method involves the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-1,7-diazaspiro[4.4]nonane” can be analyzed using its InChI code: 1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14;;/h1-3,5-6,15H,4,7-12H2;2*1H . This code provides information about the connectivity, hydrogen atom positions, and stereochemistry of the molecule.
Aplicaciones Científicas De Investigación
Photochemical Reactions : A study by Schönberg, Singer, and Eckert (1980) explored the photochemical epoxidation of a carbonyl group using 1,4-diazaspiro[4.4]nonane, a compound related to 1-Benzyl-1,7-diazaspiro[4.4]nonane, highlighting its stability and reactivity under certain conditions (Schönberg, Singer, & Eckert, 1980).
Anticonvulsant Agents : Lazić et al. (2017) examined the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into their potential as anticonvulsant agents. This research included spectroscopic characterization and density functional theory (DFT) calculations (Lazić et al., 2017).
Synthesis Methods : Ji Zhiqin (2004) improved the synthesis method of Diazaspiro[4.4] nonane, involving a series of reactions starting from malononitrile. This method offers higher efficiency and better yield, which is relevant to the synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane (Ji Zhiqin, 2004).
Molecular Structure Analysis : The molecular structure of certain derivatives of 1,7-diazaspiro[4.4]nonane was analyzed by Silaichev et al. (2013), offering insights into the crystal and molecular structures of these compounds, which is crucial for understanding the properties of 1-Benzyl-1,7-diazaspiro[4.4]nonane (Silaichev et al., 2013).
Antitubercular Agents : Wang et al. (2020) identified benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents, demonstrating the potential medical applications of compounds related to 1-Benzyl-1,7-diazaspiro[4.4]nonane (Wang et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-1,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14/h1-3,5-6,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZAKHJUGTXWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)N(C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576070 | |
| Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,7-diazaspiro[4.4]nonane | |
CAS RN |
128244-01-9 | |
| Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128244-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
